molecular formula C14H15NO5 B12450147 Methyl 2-cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enoate

Methyl 2-cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enoate

Cat. No.: B12450147
M. Wt: 277.27 g/mol
InChI Key: YMKQWEVZPPOJHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enoate is an organic compound known for its unique chemical structure and properties It features a cyano group, a trimethoxyphenyl group, and a prop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enoate typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with malononitrile in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a catalyst such as piperidine or ammonium acetate to facilitate the Knoevenagel condensation reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Methyl 2-cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The trimethoxyphenyl group is known to enhance binding affinity to certain biological targets, while the cyano group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enoate is unique due to the presence of both the cyano and trimethoxyphenyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H15NO5

Molecular Weight

277.27 g/mol

IUPAC Name

methyl 2-cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enoate

InChI

InChI=1S/C14H15NO5/c1-17-11-6-9(5-10(8-15)14(16)20-4)7-12(18-2)13(11)19-3/h5-7H,1-4H3

InChI Key

YMKQWEVZPPOJHK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C(C#N)C(=O)OC

Origin of Product

United States

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